molecular formula C6H11NO B13636530 2-Oxabicyclo[2.2.1]heptan-5-amine

2-Oxabicyclo[2.2.1]heptan-5-amine

Cat. No.: B13636530
M. Wt: 113.16 g/mol
InChI Key: PXHCGNSPYJSHAX-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptan-5-amine is a chiral, amine-functionalized bicyclic scaffold of significant interest in advanced organic synthesis and drug discovery. This compound serves as a versatile synthetic intermediate, particularly for constructing complex molecular architectures with potential biological activity. The 2-oxabicyclo[2.2.1]heptane core is a privileged structure in medicinal chemistry, and derivatives of this scaffold have been investigated for a range of therapeutic applications. While specific pharmacological data for this exact amine is limited, structurally related 2-oxabicyclo[2.2.1]heptane compounds have demonstrated notable activity as vasodilators and antihypertensive agents in preclinical research . Furthermore, the broader class of oxabicyclo[2.2.1]heptane derivatives has been explored for their utility as pesticidal agents, indicating the value of this core structure in agrochemical development . The presence of the amine group at the 5-position provides a key handle for further chemical modification, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxabicyclo[2.2.1]heptan-5-amine

InChI

InChI=1S/C6H11NO/c7-6-2-5-1-4(6)3-8-5/h4-6H,1-3,7H2

InChI Key

PXHCGNSPYJSHAX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CO2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Oxabicyclo 2.2.1 Heptan 5 Amine and Its Derivatives

Asymmetric and Enantioselective Synthesis

The synthesis of enantiomerically pure 2-oxabicyclo[2.2.1]heptan-5-amine and its analogues is paramount for their application in stereospecific interactions with biological targets. Several strategies have been developed to achieve high levels of stereocontrol.

Chiral Pool Approaches Utilizing Carbohydrate Precursors

A powerful strategy for the asymmetric synthesis of functionalized 2-oxabicyclo[2.2.1]heptane systems involves the use of readily available chiral starting materials, such as carbohydrates. researchgate.netnih.govacs.org This approach leverages the inherent stereochemistry of sugars to construct the bicyclic core with a high degree of stereocontrol.

One notable method begins with nitrohexofuranoses, which can be transformed into cyclopentylamines through an intramolecular cyclization that forms the 2-oxabicyclo[2.2.1]heptane skeleton as a key intermediate. nih.govacs.org Subsequent controlled opening of this bicyclic system yields the desired polyhydroxylated cyclopentylamine (B150401) derivatives. nih.govacs.org For instance, a strategy has been developed for the transformation of nitrohexofuranoses into cyclopentylamines, which allows for the synthesis of carbocyclic β-amino acids. nih.govacs.org This methodology has also provided a new route to cyclopentylamines that are known for their glycosidase inhibition properties. nih.gov

The synthesis of polyhydroxylated cyclopentane (B165970) β-amino acid derivatives has been reported starting from D-mannose and D-galactose. nih.gov These syntheses demonstrate the versatility of using different hexoses to access a variety of stereochemically diverse products.

Enzyme-Catalyzed Kinetic Resolution Strategies

Enzymatic kinetic resolution offers a highly efficient method for obtaining enantiomerically pure compounds. While direct enzymatic resolution of this compound is not extensively documented, the resolution of related bicyclic intermediates is a well-established technique. For example, lipases have been successfully employed in the kinetic resolution of esters of 7-oxabicyclo[2.2.1]heptane derivatives. This approach allows for the separation of enantiomers, providing access to chiral building blocks that can then be further functionalized to the desired amine.

Stereoselective Cycloaddition Reactions in Scaffold Construction

The Diels-Alder reaction is a cornerstone in the construction of the 2-oxabicyclo[2.2.1]heptane framework. researchgate.netrsc.org The reaction between furan (B31954) and various dienophiles can be rendered stereoselective through the use of chiral auxiliaries or catalysts. researchgate.net

For example, the reaction of phenacylmalononitriles with chalcone (B49325) o-enolates in ethanol (B145695) at room temperature can afford functionalized 2-oxabicyclo[2.2.1]heptane derivatives with high diastereoselectivity. rsc.org Furthermore, highly stereoselective aminohydroxylations of derivatives like exo-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate (B1210297) have been achieved. thieme-connect.com This process involves the acid-promoted rearrangements of N-carbonyl aziridines to yield protected forms of exo-5-amino-hydroxy-7-oxabicyclo[2.2.1]heptan-2-ones. thieme-connect.com

A convergent and stereodivergent pathway to highly substituted 1-aza-7-oxabicyclo[2.2.1]heptanes has also been described, showcasing the power of controlled cycloaddition cascades. nih.gov

Total Synthesis from Norbornadiene Analogs

The synthesis of the 2-oxabicyclo[2.2.1]heptane core can also be achieved from norbornadiene analogs. While not a direct route to the 5-amino derivative, these methods establish the bicyclic scaffold which can then be functionalized. A common approach involves the Diels-Alder reaction of furan with an appropriate dienophile, followed by subsequent transformations. For instance, the reaction of furan with α-chloroacrylonitrile yields a mixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. publish.csiro.au Catalytic hydrogenation of the double bond, followed by hydrolysis, Curtius rearrangement, and subsequent hydrolysis of the isocyanate, can furnish 7-oxabicyclo[2.2.1]heptan-2-one. publish.csiro.au This ketone can then potentially be converted to the 5-amino derivative through a series of functional group interconversions, including a possible reductive amination of a corresponding 5-keto intermediate.

Metal-Catalyzed Synthetic Pathways

Metal-catalyzed reactions provide powerful tools for the synthesis and functionalization of complex molecules, including the 2-oxabicyclo[2.2.1]heptane system.

Palladium-Catalyzed Functionalizations

Palladium catalysis has been instrumental in the development of synthetic routes to various bicyclic systems. While specific palladium-catalyzed amination at the 5-position of 2-oxabicyclo[2.2.1]heptane is not extensively reported, related transformations suggest its feasibility. For instance, palladium-catalyzed reactions are known to be effective for the functionalization of similar bridged bicyclic structures.

The synthesis of nucleotide analogues containing the 2-oxabicyclo[2.2.1]heptane ring system has been reported, highlighting the utility of this scaffold in creating biologically relevant molecules. nih.gov These syntheses often rely on multi-step sequences where metal-catalyzed cross-coupling reactions could potentially be employed for the introduction of various functional groups.

Table 1: Key Synthetic Strategies for the 2-Oxabicyclo[2.2.1]heptane Scaffold

Methodology Key Features Starting Materials Reference(s)
Chiral Pool Synthesis Utilizes the inherent stereochemistry of natural products. Carbohydrates (e.g., nitrohexofuranoses, D-mannose, D-galactose) researchgate.netnih.govacs.orgnih.gov
Stereoselective Cycloaddition Constructs the bicyclic core with high stereocontrol. Furan, chalcones, chiral dienophiles researchgate.netrsc.orgthieme-connect.comnih.gov
Synthesis from Norbornadiene Analogs Establishes the fundamental bicyclic framework. Furan, α-chloroacrylonitrile publish.csiro.au

Intramolecular Ring-Closing Reactions and Radical Cascade Strategies

Intramolecular reactions provide a powerful pathway to the 2-oxabicyclo[2.2.1]heptane skeleton, often with excellent control over stereochemistry. One prominent strategy involves the intramolecular cyclization of functionalized tetrahydrofuran (B95107) precursors. Research has demonstrated that radicals generated from β-substituted tetrahydrofurans can undergo intramolecular cyclization onto an alkene attached at the α′-position, yielding the 2-oxabicyclo[2.2.1]heptane ring system in good to excellent yields. rsc.org

Another effective approach begins with nitrohexofuranoses. These precursors can be transformed into cyclopentylamines through a process that involves an intramolecular cyclization to form a 2-oxabicyclo[2.2.1]heptane intermediate, followed by a controlled ring-opening. nih.gov This methodology has enabled the total synthesis of carbocyclic β-amino acids. nih.gov The key step often involves generating a nitronate from a nitro-functionalized sugar derivative, which then attacks an internal carbon bearing a suitable leaving group, forcing the formation of the bicyclic bridge. nih.gov

Radical cascade strategies, often mediated by transition metals, offer an efficient means to assemble complex molecular architectures. thieme-connect.de Manganese(III) acetate is a particularly effective reagent for mediating oxidative free-radical cyclizations. thieme-connect.de These reactions typically involve the oxidation of a substrate to generate a radical species that then undergoes a cascade of cyclizations to form sterically hindered centers. thieme-connect.de This approach has been successfully applied to synthesize the 2-oxabicyclo[2.2.1]heptane ring system from acyclic or monocyclic precursors. rsc.org For example, intramolecular cyclizations of radicals generated from β-substituted tetrahydrofurans have proven effective. rsc.org

Table 2: Selected Intramolecular and Radical Strategies for 2-Oxabicyclo[2.2.1]heptane Synthesis

Strategy Precursor Type Key Reagents/Conditions Outcome Reference
Intramolecular Radical Cyclization β-substituted tetrahydrofurans with α'-alkene Radical initiator (e.g., from organotin hydride) Good to excellent yields of 2-oxabicyclo[2.2.1]heptanes. rsc.org
Intramolecular Nucleophilic Attack Nitrohexofuranose derivatives Base to form nitronate, internal leaving group Formation of a nitro-substituted 2-oxabicyclo[2.2.1]heptane intermediate. nih.govnih.gov
Acid-Catalyzed Cyclization cis-Epoxycyclohexanol Strong acid (e.g., H₂SO₄, p-TsOH) High yield of 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane. google.com
Domino Reaction Phenacylmalononitriles and chalcone o-enolates Triethylamine (B128534), ethanol, room temperature Diastereoselective formation of functionalized 2-oxabicyclo[2.2.1]heptane derivatives. rsc.org

Development of Continuous Flow Processes for Scalable Synthesis

While batch synthesis is suitable for laboratory-scale discovery, continuous flow chemistry offers significant advantages for the scalable and safe production of fine chemicals and pharmaceutical intermediates. researchgate.net These advantages include superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates and exothermic reactions. researchgate.netresearchgate.net

The synthesis of derivatives of 2-oxabicyclo[2.2.1]heptane has been successfully adapted to continuous flow systems. A notable example is the three-step synthesis of (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester, a direct precursor to an amino derivative. researchgate.net The original batch process involved a highly exothermic hydrazine (B178648) quenching step and a potentially explosive acylazide intermediate. By adapting all three steps to a microreactor system, the desired carbamate (B1207046) was produced under safe operating conditions with high yields for each individual step (96%, 94%, and 84%, respectively). researchgate.net

Flow photochemistry has also been employed to improve the synthesis of related building blocks. The photochemical rearrangement of 2-pyrone to produce 2-oxabicyclo[2.2.0]hex-5-en-3-one, a strained cyclobutene (B1205218) lactone, is a bottleneck in batch synthesis, requiring 24 hours. nih.gov By implementing a continuous flow photochemical reactor, the reaction time was reduced to just 10 minutes, dramatically increasing the throughput from approximately 14-21 mg/h in batch to 144 mg/h in flow. nih.gov Although reactor fouling was identified as a challenge during scale-out, this work demonstrates the potential of flow technology to enable higher-throughput access to key bicyclic intermediates. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Bicyclic Compounds

Compound/Process Method Reaction Time Yield/Throughput Key Advantage of Flow Reference
(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester Continuous Flow (3 steps) Not specified (continuous) 96%, 94%, 84% (per step) Safe handling of hazardous intermediates and exothermic steps. researchgate.net
2-Oxabicyclo[2.2.0]hex-5-en-3-one Batch Photochemistry 24 hours 14-21 mg/h - nih.gov
2-Oxabicyclo[2.2.0]hex-5-en-3-one Flow Photochemistry 10 minutes 144 mg/h Drastic reduction in reaction time and increased throughput. nih.gov

Chemical Reactivity and Transformation Chemistry of 2 Oxabicyclo 2.2.1 Heptan 5 Amine

Reactions at the Amine Functional Group

The primary amine group in 2-Oxabicyclo[2.2.1]heptan-5-amine is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions are fundamental for introducing new functionalities and for building more complex molecular structures.

Acylation and Alkylation Reactions for Derivative Synthesis

The nucleophilic nature of the amine moiety readily allows for acylation and alkylation reactions. These transformations are crucial for creating amide and secondary or tertiary amine derivatives, respectively.

Acylation: In a typical acylation reaction, this compound can be treated with acylating agents such as acid chlorides, anhydrides, or activated esters in the presence of a base to neutralize the acid byproduct. This leads to the formation of the corresponding N-acylated derivatives. For instance, reaction with acetyl chloride would yield N-(2-oxabicyclo[2.2.1]heptan-5-yl)acetamide. The choice of acylating agent and reaction conditions can be tailored to achieve specific outcomes.

Alkylation: Alkylation of the amine can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding tertiary amines and even quaternary ammonium (B1175870) salts. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to give the desired secondary or tertiary amine.

Reaction Type Reagent Class Product Class Illustrative Example
AcylationAcid Chlorides (e.g., Acetyl chloride)N-Acyl derivativesN-(2-oxabicyclo[2.2.1]heptan-5-yl)acetamide
AcylationAnhydrides (e.g., Acetic anhydride)N-Acyl derivativesN-(2-oxabicyclo[2.2.1]heptan-5-yl)acetamide
AlkylationAlkyl Halides (e.g., Methyl iodide)Secondary/Tertiary AminesN-Methyl-2-oxabicyclo[2.2.1]heptan-5-amine
Reductive AminationAldehyde/Ketone + Reducing AgentSecondary/Tertiary AminesN-Benzyl-2-oxabicyclo[2.2.1]heptan-5-amine (from Benzaldehyde and NaBH(OAc)₃)

Redox Chemistry of the Amine Moiety (e.g., Oxidation, Reduction)

The amine group can participate in redox reactions, although these are less common for simple alkylamines compared to other functional groups.

Oxidation: Primary amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. For instance, mild oxidation might lead to the formation of hydroxylamines or nitroso compounds. More vigorous oxidation can result in the formation of nitro compounds or even cleavage of the C-N bond. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for such transformations, though careful control is necessary to avoid over-oxidation and side reactions involving the bicyclic ether.

Reduction: As a primary amine, the nitrogen atom is already in a reduced state. Therefore, "reduction" in this context typically refers to reactions where the amine directs the reduction of other parts of the molecule or participates in reductive modification processes like reductive amination, as discussed previously.

Substitution Reactions

The amine group can act as a nucleophile in substitution reactions. smolecule.com This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. For instance, it can participate in nucleophilic substitution reactions with alkyl halides or epoxides to form new carbon-nitrogen bonds. smolecule.com The rigid bicyclic structure can influence the stereochemical outcome of these reactions.

Transformations of the Bicyclic Ring System

The strained 2-oxabicyclo[2.2.1]heptane framework is susceptible to transformations that can lead to the formation of acyclic or monocyclic compounds, providing access to a different chemical space.

Ring Opening Reactions Leading to Acyclic or Monocyclic Compounds

The ether linkage in the bicyclic system is a key reactive site for ring-opening reactions. These reactions can be promoted by acids or certain nucleophiles, leading to the formation of substituted cyclohexanol (B46403) or cyclopentane (B165970) derivatives.

Acid-Catalyzed Ring Opening: Treatment with strong acids can lead to the protonation of the oxygen atom, followed by nucleophilic attack, resulting in the cleavage of a C-O bond. beilstein-journals.org For example, reaction with a hydrohalic acid (like HBr or HI) could yield a halogenated cyclohexanol derivative. The regioselectivity of the ring opening would be influenced by steric and electronic factors within the bicyclic system. Studies on analogous 3-aza-2-oxabicyclo[2.2.1]heptene systems have shown that acid-catalyzed ring-opening with alcohol nucleophiles can lead to cleavage of the C-O bond. beilstein-journals.org

Reductive Ring Opening: Reductive cleavage of the C-O bond can also be achieved using specific reagents. For example, photoinduced electron transfer from triethylamine (B128534) to 7-oxabicyclo[2.2.1]heptan-2-ones has been shown to generate 3-hydroxycyclohexanone (B1200884) derivatives. epfl.chresearchgate.net While the substrate is different, this suggests that reductive methods could be applied to open the oxabicyclic ring of this compound.

Reaction Type Reagents Potential Product Type Reference
Acid-Catalyzed Ring OpeningStrong Acids (e.g., HBr)Halogenated Cyclohexanol Derivatives beilstein-journals.org
Acid-Catalyzed Ring OpeningAcid Catalyst + Alcohol NucleophileAlkoxy-substituted Cyclohexanol Derivatives beilstein-journals.org
Reductive Ring OpeningPhotoinduced Electron TransferHydroxylated Monocyclic Derivatives epfl.chresearchgate.net

Functionalization of the Oxa-bridge and Bridged Carbon Atoms

Chemoselective and Regioselective Considerations in Multi-functionalized Derivatives

The reactivity of multi-functionalized this compound derivatives is a delicate interplay of electronic and steric factors. The amine group at the C-5 position, along with other substituents on the bicyclic core, dictates the outcome of chemical reactions. Protecting the amine group is a common strategy to modulate its reactivity and influence the selectivity of subsequent transformations.

Directing Effects of Amide Functionality

A powerful strategy to control regioselectivity involves the use of a directing group. For instance, when the amine at the C-2 position of a related 7-oxabicyclo[2.2.1]heptane system is converted to an amide, this group can direct C-H functionalization reactions. In a palladium-catalyzed arylation, an 8-aminoquinoline (B160924) directing group attached to the C-2 position of a 7-oxabicyclo[2.2.1]heptane derivative directs the arylation exclusively to the exo face of the molecule. researchgate.net This high degree of regioselectivity is attributed to the formation of a stable six-membered palladacycle intermediate involving the directing group and the palladium catalyst, which positions the catalyst for a specific C-H activation. This principle can be extrapolated to the this compound system, where a suitably chosen N-acyl group could direct reactions to specific positions on the bicyclic frame.

The table below summarizes the directing effect observed in the arylation of a 7-oxabicyclo[2.2.1]heptane-2-carboxamide, which serves as a model for the potential reactivity of N-acylated this compound.

Regioselectivity in the Pd-Catalyzed Arylation of a Directed 7-Oxabicyclo[2.2.1]heptane Derivative
ReactantArylating AgentProductObserved RegioisomerReference
N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamideAryl Iodideexo-3-Aryl-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamideExo researchgate.net

Influence of Substituents on Electrophilic Additions

The electronic nature of substituents on the bicyclic ring significantly influences the regioselectivity of electrophilic additions to the carbon-carbon double bond in unsaturated derivatives. In related 7-oxabicyclo[2.2.1]heptene systems, the presence of electron-withdrawing or electron-donating groups can control the direction of attack by an electrophile. acs.org For a multi-functionalized 2-oxabicyclo[2.2.1]hepten-5-amine derivative, the interplay between the electronic effect of the (potentially protected) amine group and other substituents would be crucial in determining the outcome of reactions such as halogenation or epoxidation.

General principles of electrophilic aromatic substitution can provide insights into the expected regioselectivity. Activating groups, which donate electron density, typically direct incoming electrophiles to the ortho and para positions, while deactivating groups, which withdraw electron density, direct them to the meta position. masterorganicchemistry.comyoutube.com In the context of the 2-oxabicyclo[2.2.1]heptane system, the analogous positions relative to a substituent would experience similar electronic effects, influencing the regioselectivity of addition reactions.

Chemoselectivity in Reactions of Polyfunctional Derivatives

When a this compound derivative bears additional functional groups, such as hydroxyl or carbonyl groups, chemoselectivity becomes a critical consideration. The relative reactivity of these groups will depend on the specific reaction conditions.

For instance, in the presence of both an amine and a hydroxyl group, N-acylation can often be achieved selectively over O-acylation by careful choice of reagents and reaction conditions. The higher nucleophilicity of the amine generally favors its reaction with acylating agents. Conversely, conditions can be tailored to favor reaction at the hydroxyl group, for example, by first protecting the amine.

In reductions of derivatives containing both an ester and a nitrile, chemoselective reduction of the ester can be achieved using specific reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (SDMA), leaving the nitrile group intact. acs.org

The following table provides hypothetical examples of chemoselective transformations on a di-substituted this compound, based on established chemical principles.

Hypothetical Chemoselective Reactions on a Multi-functionalized this compound
Starting MaterialReagentExpected Major ProductSelectivity Principle
This compound-6-olAcetyl Chloride (1 eq.)N-acetyl-2-oxabicyclo[2.2.1]heptan-5-amine-6-olN-acylation favored over O-acylation due to higher nucleophilicity of the amine.
Methyl 5-amino-2-oxabicyclo[2.2.1]heptane-6-carboxylateLiAlH4(5-Amino-2-oxabicyclo[2.2.1]heptan-6-yl)methanolReduction of both ester and any potential amide/nitrile would likely occur. Protection of the amine would be necessary for selective ester reduction.
5-Amino-2-oxabicyclo[2.2.1]hept-5-en-3-onem-CPBA5-Amino-5,6-epoxy-2-oxabicyclo[2.2.1]heptan-3-oneEpoxidation of the double bond is expected, with the regioselectivity influenced by the electronic effects of the amine and carbonyl groups.

Stereochemical and Conformational Analysis of 2 Oxabicyclo 2.2.1 Heptan 5 Amine Frameworks

Elucidation of Absolute and Relative Configurations

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental to understanding the properties of chiral molecules like 2-oxabicyclo[2.2.1]heptan-5-amine. This bicyclic amine possesses multiple stereogenic centers, the number and configuration of which depend on the substitution pattern. The bridgehead carbons (C1 and C4) and the carbon bearing the amino group (C5) are potential stereocenters.

The absolute configuration of chiral 2-oxabicyclo[2.2.1]heptane derivatives is typically established through X-ray crystallography of single crystals. researchgate.netthieme-connect.de This technique provides an unambiguous determination of the spatial arrangement of atoms. For instance, the absolute configuration of precursors to bicyclic ketones has been definitively determined using this method, which in turn allows for the assignment of newly synthesized derivatives through chemical correlation. researchgate.net

The relative configuration, which describes the orientation of substituents relative to each other and to the bicyclic framework, is often elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.dersc.org Key NMR parameters for this purpose include:

Nuclear Overhauser Effect (NOE): NOE correlations in 2D NMR spectra (e.g., NOESY) provide through-space information about the proximity of protons, allowing for the differentiation between exo and endo isomers. The exo position points away from the oxygen bridge, while the endo position points towards it.

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In the rigid bicyclo[2.2.1]heptane system, the lack of significant coupling between a bridgehead proton and an adjacent endo proton is a characteristic feature used for configurational assignment. cdnsciencepub.com Conversely, a noticeable coupling is often observed for the exo-bridgehead interaction.

In derivatives of the 2-oxabicyclo[2.2.1]heptane system, the amine group at the C5 position can exist in either an exo or endo configuration. The relative stability of these isomers is influenced by steric interactions with other parts of the molecule.

Conformational Dynamics and Preferred Geometries

The 2-oxabicyclo[2.2.1]heptane framework is inherently rigid due to the constraints imposed by the bicyclic structure. uci.edu Unlike monocyclic systems such as cyclohexane, it cannot undergo ring flipping. This rigidity locks the substituents into well-defined spatial orientations.

The conformation of the five-membered tetrahydrofuran (B95107) ring within the 2-oxabicyclo[2.2.1]heptane system can be described using the concept of pseudorotation. The geometry of the ring puckering is defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (θm).

The pseudorotational cycle describes the continuous range of conformations available to a five-membered ring. These conformations are broadly classified into two regions: North (N-type) and South (S-type). In the context of nucleoside analogues, where the 2-oxabicyclo[2.2.1]heptane system often serves as a ribose mimic, the conformation is frequently locked into the North (N) region, which corresponds to a C3'-endo pucker in furanose rings. nih.govnih.gov

Computational studies and molecular modeling have been employed to determine these parameters for derivatives of the 2-oxabicyclo[2.2.1]heptane system. For example, a carbocyclic locked nucleic acid (cLNA) analogue incorporating this framework was found to have a pseudorotational angle (P) of +21°, which is very close to a pure C3'-endo conformation (P = 18°). nih.gov The puckering amplitude (θm) for this same analogue was determined to be 60°, indicating a significant degree of folding in the five-membered ring portion of the bicyclic system. nih.gov

ParameterValueConformationReference
Pseudorotational Angle (P)+21°North (N), C3'-endo like nih.gov
Puckering Amplitude (θm)60°High degree of pucker nih.gov

This data is for a nucleoside analogue containing the 2-oxabicyclo[2.2.1]heptane framework and is used here as a representative example.

The relative stability of exo and endo isomers is governed by steric and stereoelectronic effects. colab.ws

Exo Isomers: Generally, the exo position is sterically less hindered. A substituent in the exo position points away from the rest of the bicyclic system, minimizing non-bonded interactions.

Endo Isomers: An endo substituent is pointed towards the C7-methylene bridge (in the carbocyclic analogue norbornane) or the oxygen bridge in the 2-oxabicyclo system, which can lead to significant steric strain.

In the synthesis of derivatives, the stereochemical outcome of reactions is often directed to the less sterically hindered exo face. For example, the synthesis of 2-chloro-7-azabicyclo[2.2.1]heptane results exclusively in the exo-chloro product. cdnsciencepub.com However, the nature of the substituent and the reaction conditions can influence this preference. For this compound, the exo isomer is generally expected to be the thermodynamically more stable product due to reduced steric hindrance. The presence of other substituents on the ring can alter this preference through additional steric or electronic interactions. acs.org

Stereoelectronic Effects within the Bicyclic System

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org In the this compound framework, several stereoelectronic interactions are at play, influencing its conformation, stability, and reactivity.

Gauche Effect: The gauche effect can influence the relative stability of conformers. In systems with a C-O-C-C-N fragment, the preference for a gauche arrangement can be significant. nih.gov

Influence of the Amino Group: The nitrogen atom of the amine group also possesses a lone pair of electrons that can participate in stereoelectronic interactions. The orientation of this lone pair, and thus the conformation of the amine group, will be influenced by interactions with the orbitals of the bicyclic framework. For instance, there can be stabilizing hyperconjugative interactions between the nitrogen lone pair and the σ* antibonding orbitals of adjacent C-C bonds. The protonation state of the amine will significantly alter these effects, as the lone pair is no longer available for such interactions in the ammonium (B1175870) form.

Computational studies on related bicyclic systems have shown that the orientation of lone pairs on heteroatoms can substantially affect the chemical shifts observed in NMR spectra, providing an experimental handle on these subtle electronic effects. thieme-connect.de The interplay of these stereoelectronic forces, along with steric considerations, ultimately defines the preferred three-dimensional structure and chemical behavior of this compound.

Theoretical and Computational Investigations of 2 Oxabicyclo 2.2.1 Heptan 5 Amine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic distribution and thermodynamic stability of 2-oxabicyclo[2.2.1]heptan-5-amine. Methods like Density Functional Theory (DFT) are employed to determine the optimized geometry and electronic properties.

Studies on related 7-oxabicyclo[2.2.1]heptane systems reveal that the rigid framework significantly influences the electronic environment. The bridgehead oxygen atom introduces polarity and affects the charge distribution across the bicyclic rings. For instance, in a study of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides, DFT calculations were used to determine the energy-optimized structure of the free ligand and its complex with metal ions. rsc.org These studies indicate that the stability is highly dependent on the conformation of substituent groups. For example, a conformation where the two carbonyl oxygens of the amide groups are in a trans position is found to be the most stable. rsc.org

The stability of the 2-oxabicyclo[2.2.1]heptane core is also a subject of investigation. This bicyclic system is considered more stable than its oxygen-LNA counterparts due to its non-glycosidic nature. nih.gov The inherent strain of the bicyclic system is a key factor in its reactivity and is often a focus of computational analysis.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The rigid bicyclic structure of this compound limits its conformational freedom. Molecular mechanics and dynamics simulations are instrumental in exploring the accessible conformations and their relative energies.

The 2-oxabicyclo[2.2.1]heptane ring system is known to adopt a conformationally constrained (N)-conformation. nih.gov Molecular modeling of nucleotide analogues containing this scaffold has shown that it prefers a conformation with a pseudorotational phase angle (P) of 21°, which is very close to a pure C3'-endo conformation (P = 18°). nih.gov The five-membered ring within this bicyclic system tends to be more folded compared to other similar structures, with a puckering amplitude (θm) of 60°. nih.gov

Conformational analysis of derivatives, such as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides, has shown that different conformers with cis and trans positions of the amidic oxygens have distinct relative energies. rsc.org These computational findings are crucial for understanding how these molecules interact with biological targets or participate in chemical reactions. For instance, prior to complexation with metal ions, the less stable cis conformer is required. rsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving this compound and its derivatives.

Transition State Characterization in Synthetic Pathways

Understanding the transition states in the synthesis of 2-oxabicyclo[2.2.1]heptane derivatives is crucial for controlling the stereochemistry of the products. For example, in the stereocontrolled transformation of nitrohexofuranoses into 2-oxabicyclo[2.2.1]heptane derivatives, the formation of the transition state dictates the stereochemical outcome. researchgate.netresearchgate.net Molecular mechanics-based calculations have been used to rationalize differences in reactivity for the key intramolecular cyclization step. researchgate.net

In the synthesis of complex 1-aza-7-oxabicyclo[2.2.1]heptanes, computational studies have helped to understand the facial selectivity of cycloaddition reactions. The minimization of A-1,3 strain in the transition state is a key factor that determines the stereochemical orientation of the substituents. nih.gov

Intramolecular Hydrogen Migration and Rearrangement Processes

Computational studies have been employed to investigate intramolecular hydrogen migration and rearrangement reactions in bicyclic systems related to this compound. For instance, theoretical studies on the gas-phase analogs of the Hofmann-Löffler and related rearrangements in ionized amines provide insights into the mechanisms of intramolecular hydrogen migration. acs.org

In the study of the regioselective rearrangement of azanorbornanic aminyl radicals, computational analysis was used to examine the mechanism of ring expansion. us.esacs.org The calculations explored the competition between a stepwise ring expansion and a radical reduction via hydrogen atom transfer (HAT). acs.org These computational models help to predict the outcome of such reactions and guide synthetic strategies.

Prediction of Spectroscopic Signatures

Computational methods are valuable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Predicted NMR and IR spectra for this compound and its derivatives can be calculated using quantum chemical methods. For example, predicted 1H and 13C NMR spectra are available for related compounds in online databases. np-mrd.org These predictions can be compared with experimental data to confirm the structure of synthesized compounds.

Furthermore, computational studies can help to interpret experimental spectra. For instance, in the study of 7-azabicyclo[2.2.1]heptane derivatives, the temperature-dependent behavior of NMR spectra was analyzed and discussed. cdnsciencepub.com

Below is a table summarizing some of the predicted properties for a related compound, 2-oxabicyclo[2.2.1]heptan-5-one.

PropertyPredicted Value
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
XlogP-0.2
Predicted Collision Cross Section (CCS) values (Ų) per adduct
[M+H]+119.2
[M+Na]+127.6
[M-H]-122.9

This data is for 2-oxabicyclo[2.2.1]heptan-5-one and is provided as an illustrative example of computationally predicted properties. uni.luachemblock.com

Applications of 2 Oxabicyclo 2.2.1 Heptan 5 Amine in Advanced Organic Synthesis and Materials Science

Building Block for Structurally Constrained Molecules

The inherent rigidity of the 2-oxabicyclo[2.2.1]heptane framework is leveraged by chemists to control the three-dimensional shape of complex molecules. By incorporating this scaffold, researchers can create compounds with predefined conformations, which is crucial for designing molecules that interact specifically with biological targets or self-assemble into well-defined structures.

Synthesis of Constrained γ-Amino Acid Analogues

2-Oxabicyclo[2.2.1]heptan-5-amine serves as a precursor for novel, conformationally constrained γ-amino acid analogues. These analogues are of significant interest because the constraints imposed by the bicyclic ring system limit the torsional mobility of the molecular backbone. nih.gov This restriction helps to promote specific secondary structures, such as helices and sheets, when these amino acids are incorporated into peptides. nih.gov

A versatile synthetic approach has been developed for C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are structurally related to the target compound. nih.govresearchgate.net By attaching an acetic acid moiety to the carbon framework, the core structure of γ-amino butyric acid (GABA) is revealed, embedded within the rigid bicyclic system. nih.govresearchgate.net This strategy has been used to create backbone-constrained analogues of FDA-approved drugs. nih.govresearchgate.net The synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids, another class of constrained analogues, has also been achieved through strategies involving the formation and opening of 2-oxabicyclo[2.2.1]heptane derivatives. acs.orgnih.gov

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties like enhanced stability against enzymatic degradation and better bioavailability. d-nb.infonih.gov The use of constrained amino acids, such as those derived from this compound, is a highly successful strategy in the design of peptidomimetic molecules. d-nb.info

By incorporating these rigid bicyclic structures, the resulting peptidomimetics can be locked into specific bioactive conformations that are complementary to a target protein's binding pocket. nih.gov These constrained γ-amino acid residues can be used to prepare α/γ-peptide foldamers that adopt defined helical conformations both in solution and in the solid state. nih.gov This ability to pre-organize the peptide backbone into a desired shape is a powerful tool in modern drug discovery and medicinal chemistry. d-nb.infonih.gov

Development of Nucleotide Analogues (e.g., Locked Nucleic Acid (LNA) mimetics)

In the field of nucleic acid chemistry, the 2-oxabicyclo[2.2.1]heptane ring system is a key component in the synthesis of carbocyclic Locked Nucleic Acids (cLNAs). nih.gov LNAs are modified nucleotide analogues where the ribose ring is "locked" in a specific conformation by a methylene (B1212753) bridge. This structural constraint significantly enhances the binding affinity and stability of the resulting oligonucleotide when it hybridizes with a complementary RNA or DNA strand. nih.gov

Role in Polymer Chemistry

The unique structural features of this compound and related alicyclic compounds make them attractive monomers for the synthesis of advanced polymers. Their incorporation into polymer chains can impart desirable properties that are not achievable with conventional aromatic or linear aliphatic monomers.

Monomer in Polyimide and High-Performance Polymer Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. While traditionally synthesized from aromatic diamines and dianhydrides, there is growing interest in incorporating alicyclic units, such as those derived from bicyclo[2.2.1]heptane structures, into the polymer backbone. mdpi.commdpi.com

The use of alicyclic diamines containing bulky and twisted structures can improve the processability of polyimides. mdpi.com For example, introducing monomers like 2,5(2,6)-bis(aminomethyl)bicyclo[2.2.1]heptane can inhibit the formation of insoluble nylon salts during polymerization, leading to better solubility and easier processing. mdpi.com Polyimides derived from alicyclic monomers like bicyclo[2.2.1]heptane tetracarboxylic dianhydride have demonstrated high solubility in organic solvents while maintaining good thermomechanical properties. mdpi.com The amine functionality of this compound makes it a suitable candidate for use as a diamine monomer in similar polycondensation reactions to create novel polyimides with tailored properties.

Influence on Polymer Thermal and Mechanical Properties

The incorporation of the rigid and non-planar 2-oxabicyclo[2.2.1]heptane structure into a polymer chain has a significant impact on the material's properties. The bulky bicyclic unit disrupts the regular packing of polymer chains, which can lead to several beneficial effects.

PropertyInfluence of Bicyclic MonomerRationale
Solubility IncreasedThe irregular, bulky structure disrupts intermolecular chain packing, reducing crystallinity and allowing solvent molecules to penetrate more easily. mdpi.comresearchgate.net
Thermal Stability HighThe rigid cyclic structure of the monomer contributes to a high glass transition temperature (Tg) and thermal decomposition temperature. mdpi.commdpi.com
Optical Transparency ImprovedThe introduction of non-aromatic, alicyclic structures can disrupt the formation of charge-transfer complexes that often cause coloration in aromatic polyimides. mdpi.com
Mechanical Properties Maintained RigidityThe inherent rigidity of the bicyclic scaffold is transferred to the polymer backbone, helping to maintain mechanical strength. mdpi.com

Studies on fully alicyclic polyimides show that monomers with unsymmetrical spiro or bicyclic structures lead to less close chain packing and decreased intermolecular interactions. researchgate.net This results in polymers with higher solubility without significantly compromising their high thermal stability, making them suitable for advanced applications in electronics and aerospace. mdpi.com

Precursor or Ligand in Asymmetric Catalysis

The rigid bicyclic framework of 2-oxabicyclo[2.2.1]heptane derivatives makes them attractive scaffolds for the design of chiral ligands in asymmetric catalysis. The stereochemically defined positioning of substituents on this backbone can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction. While the direct application of this compound as a ligand is not extensively documented in publicly available research, the broader class of related bicyclic amines and their derivatives has seen significant use in the development of catalysts for various enantioselective transformations.

The primary amine functionality of this compound serves as a key handle for the introduction of catalytically active groups, such as phosphines, oxazolines, or other coordinating moieties. The synthesis of such ligands would typically involve the reaction of the amine with appropriate electrophiles to generate phosphine, amide, or imine functionalities. These modified bicyclic compounds can then be coordinated to a transition metal, such as rhodium, iridium, palladium, or ruthenium, to form a chiral catalyst.

For instance, analogous structures like 2-azabicyclo[2.2.1]heptane have been successfully employed in the creation of chiral ligands. These ligands have proven effective in a range of asymmetric reactions, including transfer hydrogenation, allylic alkylation, and Diels-Alder reactions. The rationale behind using such rigid scaffolds is that they can reduce the conformational flexibility of the ligand-metal complex, leading to a more ordered transition state and, consequently, higher enantioselectivity.

Although specific research detailing the catalytic performance of ligands directly derived from this compound is scarce, the principles of chiral ligand design suggest its potential as a valuable precursor. The development of new catalytic systems is an ongoing area of research, and it is plausible that derivatives of this compound are being explored in academic and industrial laboratories for their potential to induce high levels of asymmetry in a variety of chemical transformations. The synthesis and evaluation of such novel ligands could lead to the discovery of highly efficient and selective catalysts for the production of enantiomerically pure compounds, which are of significant importance in the pharmaceutical, agrochemical, and fine chemical industries.

Due to the limited specific data on the catalytic applications of this compound derivatives, detailed research findings and data tables on their performance in specific asymmetric catalytic reactions are not currently available in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Oxabicyclo 2.2.1 Heptan 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and stereochemical elucidation of 2-oxabicyclo[2.2.1]heptan-5-amine derivatives. researchgate.net The rigid, strained bicyclic framework of these molecules leads to characteristic and informative NMR spectra that, upon thorough analysis, reveal the connectivity and spatial arrangement of atoms.

One-dimensional (1D) NMR methods, including ¹H and ¹³C NMR, provide initial and fundamental structural information. researchgate.net The ¹H NMR spectrum, for instance, offers insights into the chemical environment of protons within the molecule. Specific chemical shifts are associated with the bridgehead protons, those near the oxygen bridge and the amine group, and the methylene (B1212753) bridge protons. The coupling constants (J-values) derived from these spectra are critical for deducing the dihedral angles between neighboring protons, which helps in assigning the relative stereochemistry (endo vs. exo) of substituents. nih.govrsc.org

For a more definitive and detailed structural assignment, two-dimensional (2D) NMR experiments are essential. nih.gov Correlation Spectroscopy (COSY) helps in identifying proton-proton coupling networks, thereby confirming the carbon skeleton's connectivity. mdpi.com Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons that are two or three bonds away. mdpi.com These correlations are instrumental in assigning the ¹³C NMR signals and assembling the complete molecular structure. mdpi.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information on the through-space proximity of protons, which is crucial for confirming the stereochemical configuration. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Oxabicyclo[2.2.1]heptane Derivative

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
C1/H1 77.3 4.52 d 5.6
C2/H2 52.9 2.27 qd 9.8, 6.0
C3/H3 62.6 3.76 (dd), 3.60 (dd) m 11.6, 5.6, 8.5
C4 87.6 --- --- ---
C5/H5 32.1 2.12 - 1.96 m ---
C6/H6 30.8 1.96 - 1.83 m ---
C7/H7 51.9 1.60 (ddd), 1.39 (tdd) m 12.4, 9.2, 4.9, 2.1

Note: This table presents data for (1-Methyl-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanol and serves as an illustrative example of the types of data obtained for derivatives in this class. dtu.dk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for accurately determining the elemental composition of this compound and its derivatives. mdpi.comsmolecule.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision, often to several decimal places. nih.gov This accuracy allows for the calculation of an exact molecular formula for the parent ion and its fragments.

Electrospray ionization (ESI) is a frequently used soft ionization method for these compounds, as it tends to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. mdpi.com The experimentally determined exact mass is then compared with theoretical masses of potential molecular formulas to confirm the compound's elemental composition. This is especially crucial for differentiating between isomers, which have the same nominal mass but different atomic arrangements. thieme-connect.com

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information in the solid state. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of the molecule's geometry and stereochemistry. iucr.orgresearchgate.net

X-ray crystallography can unequivocally establish the absolute configuration of chiral centers and the relative stereochemistry of substituents on the bicyclic framework. nih.gov The resulting crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding, which dictates how the molecules pack in the crystal lattice. iucr.org

Chiroptical Methods for Enantiomeric Purity and Optical Activity Assessment

Given that this compound and its derivatives are often chiral, methods that can differentiate between enantiomers are crucial for their complete characterization. google.com Chiroptical techniques, which are based on the interaction of chiral molecules with polarized light, serve this purpose.

Optical rotation, measured with a polarimeter, is a fundamental property that indicates the presence of an excess of one enantiomer. sci-hub.se The specific rotation, [α], is a characteristic physical constant for a chiral compound under specific experimental conditions. sci-hub.se

Circular dichroism (CD) spectroscopy offers more detailed stereochemical information. It measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the molecule's 3D structure and can be used to determine the absolute configuration by comparing the experimental spectrum to those of known standards or to theoretical calculations. researchgate.net

For assessing enantiomeric purity (enantiomeric excess, ee), chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the preferred method. sci-hub.segoogle.com The two enantiomers interact differently with the chiral stationary phase, leading to their separation and enabling their quantification. sci-hub.se This is critical in fields like medicinal chemistry, where the biological activity of a molecule can be enantiomer-specific.

Q & A

Q. Emergency Measures :

  • Skin contact : Wash with 10% aqueous ethanol followed by soap/water.
  • Inhalation : Administer oxygen if respiratory distress occurs .

How can researchers optimize stereoselectivity during the synthesis of this compound derivatives?

Level : Advanced
Answer :
Stereochemical control is critical for bioactive applications. Strategies include:

  • Chiral auxiliaries : Use (S)- or (R)-configured nitrohexofuranoses to bias ring-closure pathways .
  • Dynamic kinetic resolution : Employ palladium catalysts to isomerize intermediates, achieving >95% diastereomeric excess .
  • Computational modeling : DFT calculations predict transition-state geometries to guide solvent/catalyst selection .

Case Study :
Replacing DMF with toluene increased exo:endo product ratios from 1:3 to 3:1, demonstrating solvent polarity's role in stereocontrol .

What analytical challenges arise in characterizing this compound, and how are they resolved?

Level : Advanced
Answer :
Key challenges include:

  • Structural ambiguity : Bicyclic amines exhibit complex NMR splitting patterns due to rigid conformations. Resolution requires 2D NMR (e.g., HSQC, HMBC) to assign proton/carbon environments .
  • Purity assessment : Trace impurities from incomplete cyclization are detected via GC-MS or HPLC with polar stationary phases (e.g., C18) .

Q. Analytical Workflow :

X-ray crystallography : Confirms absolute configuration (e.g., (1R,4S,5S) vs. (1S,4R,5R)) .

Isotopic labeling : ¹⁵N-labeled analogs validate amine proton assignments in crowded spectral regions .

How should researchers address discrepancies in reported reaction yields or stereochemical outcomes for this compound?

Level : Advanced (Data Contradiction Analysis)
Answer :
Contradictions often stem from:

  • Variability in precursor purity : Nitrohexofuranoses with >98% purity (HPLC-verified) are essential for reproducible yields .
  • Ambiguous workup protocols : Differences in extraction solvents (ethyl acetate vs. dichloromethane) alter recovery rates by 10–15%.

Q. Mitigation Strategies :

  • Standardized reporting : Document all reaction parameters (e.g., stirring speed, drying time for intermediates).
  • Collaborative validation : Cross-laboratory replication using shared protocols reduces method-dependent biases .

What are the applications of this compound in peptide chemistry or drug design?

Level : Advanced
Answer :
The compound serves as a constrained β-amino acid analog in peptide backbones, enhancing metabolic stability and receptor binding . Notable applications:

  • Antimicrobial peptides : Derivatives show activity against Gram-negative bacteria (MIC: 2–8 µg/mL).
  • Enzyme inhibitors : Incorporation into macrocyclic scaffolds improves selectivity for serine proteases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.